molecular formula C16H18N2O2 B3338074 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide CAS No. 832741-17-0

4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide

Cat. No.: B3338074
CAS No.: 832741-17-0
M. Wt: 270.33 g/mol
InChI Key: KMUAHUDITDEIQQ-UHFFFAOYSA-N
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Description

4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide is a synthetic compound belonging to the class of benzohydrazides. Benzohydrazides are acylated derivatives of hydrazine that have gained significant interest in medicinal and organic chemistry due to their role as versatile synthons and their broad spectrum of biological activities . While specific data on this exact compound is limited, its molecular structure suggests potential as a valuable intermediate for constructing diverse heterocyclic systems and for biological screening. The core benzohydrazide structure is known to be a key precursor for the synthesis of various pharmacologically active derivatives. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazone derivatives (Schiff bases), which are a class of compounds extensively studied for their biological properties . Furthermore, benzohydrazides serve as building blocks for the synthesis of important heterocycles like 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, which are common scaffolds in drug discovery . Researchers investigating structure-activity relationships (SAR) for antimicrobial , antifungal , antiglycation , or cholinesterase inhibitory agents may find this compound particularly useful. The presence of the 2,6-dimethylphenoxymethyl substituent may influence the compound's lipophilicity and electronic properties, which can be critical for target binding and bioavailability. This product is intended for research and development purposes in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11-4-3-5-12(2)15(11)20-10-13-6-8-14(9-7-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUAHUDITDEIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201213925
Record name 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832741-17-0
Record name 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832741-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,6-Dimethylphenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201213925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that simplifies the structure into readily available starting materials. The primary disconnection point is the hydrazide functional group, which can be formed from the corresponding ester. This leads to methyl 4-[(2,6-dimethylphenoxy)methyl]benzoate.

Further disconnection of the ether linkage points to a Williamson ether synthesis, a common and effective method for forming aryl ethers. This step breaks the molecule down into 2,6-dimethylphenol (B121312) and a methyl 4-(halomethyl)benzoate, such as methyl 4-(bromomethyl)benzoate (B8499459). The latter can be derived from the commercially available methyl 4-methylbenzoate through a radical halogenation reaction. This multi-step retrosynthetic pathway provides a logical and practical approach to the synthesis of the target compound from simple precursors.

Detailed Synthetic Pathways for this compound

The synthesis of this compound can be achieved through a sequential reaction pathway that involves the formation of an ether linkage followed by the conversion of a methyl ester to a hydrazide.

Multi-step Reaction Sequences and Reagents

The synthesis commences with the preparation of methyl 4-(bromomethyl)benzoate from methyl 4-methylbenzoate. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride, and initiated by light or heat.

The subsequent step is a Williamson ether synthesis, where the previously prepared methyl 4-(bromomethyl)benzoate is reacted with 2,6-dimethylphenol. This reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile, displacing the bromide from the benzylic position to form the ether linkage.

The final step is the hydrazinolysis of the resulting methyl ester, methyl 4-[(2,6-dimethylphenoxy)methyl]benzoate. This is accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303), often in an alcoholic solvent such as ethanol (B145695) or methanol. nih.govgoogle.com The reaction is typically driven to completion by heating under reflux for several hours. nih.gov Upon cooling, the desired this compound product often precipitates from the reaction mixture and can be purified by recrystallization.

Reaction Conditions and Optimization Strategies

The efficiency of each synthetic step can be optimized by carefully controlling the reaction conditions. For the radical bromination, the concentration of NBS and the initiator, as well as the reaction temperature and time, are crucial parameters to control to maximize the yield of the desired monobrominated product and minimize side reactions.

In the Williamson ether synthesis, the choice of base and solvent can significantly impact the reaction rate and yield. Stronger bases like sodium hydride can lead to faster reactions but may require anhydrous conditions. The reaction temperature is also a key factor; gentle heating is often employed to ensure the reaction proceeds at a reasonable rate without promoting decomposition.

For the hydrazinolysis, the molar ratio of hydrazine hydrate to the ester is an important consideration. An excess of hydrazine hydrate is commonly used to drive the reaction to completion. The reflux time can also be optimized to ensure complete conversion of the starting material. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential for determining the optimal reaction time.

Derivatization and Analogue Synthesis

The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues.

Synthesis of Schiff Bases from the Hydrazide Moiety

The hydrazide moiety is a versatile functional group that can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as hydrazones. researchgate.netnih.gov This reaction is typically carried out by refluxing the hydrazide with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.govchemrevlett.com The resulting Schiff bases possess a carbon-nitrogen double bond (imine group) and their formation can be confirmed by spectroscopic methods such as IR and NMR spectroscopy. researchgate.net A wide variety of aromatic and heterocyclic aldehydes can be used to generate a library of Schiff base derivatives. nih.govscience.gov

Table 1: Illustrative Examples of Reagents for Schiff Base Synthesis

Reagent TypeExample Reagents
Aromatic AldehydesBenzaldehyde, Salicylaldehyde, Anisaldehyde
Heterocyclic AldehydesPyridine-2-carboxaldehyde, Furan-2-carboxaldehyde
KetonesAcetone, Acetophenone

This table provides examples of carbonyl compounds that can be reacted with this compound to form Schiff bases.

Modifications at the Phenoxy and Phenyl Ring Systems

Further structural diversity can be achieved by introducing substituents on the phenoxy and phenyl rings. This can be accomplished by starting with appropriately substituted precursors. For instance, using a substituted 2,6-dimethylphenol in the initial Williamson ether synthesis would lead to analogues with modifications on the phenoxy ring. Similarly, starting with a substituted methyl 4-methylbenzoate would result in derivatives with substituents on the central phenyl ring.

Electrophilic aromatic substitution reactions could also be explored for direct modification of the aromatic rings in the final compound, although the reaction conditions would need to be carefully chosen to avoid side reactions with the hydrazide moiety.

Formation of Heterocyclic Conjugates

The hydrazide moiety (-CONHNH₂) of this compound is a key functional group that enables its conjugation to various heterocyclic systems. This is typically achieved through cyclization reactions with appropriate precursors. Common heterocyclic rings synthesized from hydrazide derivatives include 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. While specific literature detailing the synthesis of heterocyclic conjugates directly from this compound is not extensively available, the synthetic routes can be inferred from established protocols for analogous benzohydrazides.

1,3,4-Oxadiazoles: A prevalent method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. In a typical procedure, this compound would first be acylated with a suitable carboxylic acid or its derivative. The resulting diacylhydrazine can then be cyclized using a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the corresponding 1,3,4-oxadiazole (B1194373) derivative. nih.gov Another efficient approach is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of the hydrazide with an aldehyde. nih.gov

A more recent and milder method involves the cyclodesulfurization of thiosemicarbazide (B42300) intermediates. These are prepared by reacting the hydrazide with an isothiocyanate. The subsequent cyclization can be achieved using reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which offers advantages such as mild reaction conditions and simpler work-up procedures. luxembourg-bio.com

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be accomplished through several routes. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521) in ethanol, to form a potassium dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thione. nih.govrdd.edu.iq

Alternatively, the hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions, for instance, by refluxing with sodium hydroxide, to afford the corresponding 1,2,4-triazole-3-thiol. nih.gov

Pyrazoles: Pyrazoles are typically synthesized by the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.com For the synthesis of pyrazole (B372694) conjugates of this compound, the hydrazide would be reacted with a 1,3-dicarbonyl compound such as acetylacetone (B45752) or ethyl acetoacetate (B1235776) in a suitable solvent, often with an acid catalyst like acetic acid. nih.govresearchgate.net The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. youtube.com

Interactive Data Table: Synthetic Routes to Heterocyclic Conjugates

Heterocyclic RingGeneral PrecursorsKey Reagents and Conditions
1,3,4-Oxadiazole Carboxylic acids, Aldehydes, IsothiocyanatesPhosphorus oxychloride, TBTU, Oxidizing agents
1,2,4-Triazole Carbon disulfide, IsothiocyanatesPotassium hydroxide, Hydrazine hydrate, Sodium hydroxide
Pyrazole 1,3-Dicarbonyl compounds (e.g., acetylacetone)Acetic acid, Reflux conditions

Purification Techniques for Synthesized Compounds

The successful synthesis of heterocyclic conjugates of this compound is critically dependent on effective purification strategies to isolate the target compounds from reaction mixtures, which may contain unreacted starting materials, intermediates, and byproducts. The choice of purification technique is dictated by the physicochemical properties of the synthesized compound, such as its polarity, solubility, and crystallinity.

Recrystallization Protocols

Recrystallization is a widely used and effective technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For derivatives of benzohydrazides and their heterocyclic counterparts, common solvents for recrystallization include ethanol, methanol, and mixtures of these alcohols with water. luxembourg-bio.com The process typically involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired compound, which can then be isolated by filtration. For instance, a mixture of ethanol and water can be an effective solvent system, where the compound is dissolved in hot ethanol, and water is added dropwise until the solution becomes slightly turbid, followed by cooling.

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the purification of compounds that are difficult to crystallize or when dealing with complex reaction mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for the preliminary determination of the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a chamber containing a suitable mobile phase. The separation of the components is visualized under UV light or by using a staining agent.

Column Chromatography: For the preparative scale purification of the synthesized heterocyclic conjugates, column chromatography is the method of choice. The stationary phase, typically silica gel, is packed into a glass column. The crude product is loaded onto the top of the column and eluted with a mobile phase of appropriate polarity.

A common mobile phase for the purification of aromatic hydrazide derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). amazonaws.com The polarity of the mobile phase is often gradually increased (gradient elution) to effectively separate compounds with different polarities. For example, an elution might start with a low percentage of ethyl acetate in hexane, with the proportion of ethyl acetate being progressively increased to elute more polar compounds. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

Interactive Data Table: Purification Techniques

TechniquePrinciple of SeparationCommon Stationary PhaseTypical Mobile Phase / SolventApplication
Recrystallization Differential solubility at different temperaturesNot applicableEthanol, Methanol, Ethanol/WaterPurification of solid products
Thin-Layer Chromatography (TLC) Differential partitioning between stationary and mobile phasesSilica GelHexane/Ethyl AcetateReaction monitoring, Solvent system optimization
Column Chromatography Differential partitioning between stationary and mobile phasesSilica GelHexane/Ethyl Acetate (gradient)Preparative purification of products

Computational and Theoretical Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical studies are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These in silico methods can predict various molecular attributes before a compound is even synthesized, guiding further experimental research.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive energies, structures, and other properties. For 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional view of the molecule.

Illustrative Data Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O1.24 Å
Bond LengthN-N1.39 Å
Bond LengthO-CH₂1.43 Å
Bond AngleC-N-N119.5°
Bond AngleO-C-C (Benzene)120.1°
Dihedral AngleC-C-N-N178.5°
Note: This table contains hypothetical data for illustrative purposes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical studies that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack.

Illustrative Data Table 2: Frontier Molecular Orbital Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.54 eV
LUMO Energy-1.21 eV
HOMO-LUMO Gap (ΔE)5.33 eV
Note: This table contains hypothetical data for illustrative purposes.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is generated by calculating the electrostatic potential on the molecule's electron density surface. The ESP map uses a color spectrum to indicate different potential values: red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an ESP map would highlight the electronegative oxygen and nitrogen atoms of the hydrazide group as regions of negative potential, and the hydrogen atoms of the amine group as areas of positive potential.

Molecular Modeling and Dynamics Simulations

Moving from the electronic level to the atomic and molecular level, modeling and simulations can predict how a molecule behaves in a biological system, its stability, and its potential interactions with protein targets.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed against a relevant protein target. The simulation would predict the binding energy, which indicates the strength of the interaction, and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

Illustrative Data Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValueKey Interacting Residues
Binding Energy-8.7 kcal/molTYR 234, SER 156, LEU 301
Hydrogen Bonds2SER 156, ASN 158
Hydrophobic Interactions5LEU 301, PHE 230, VAL 180
Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of a ligand-protein complex and analyze the conformational changes that may occur upon binding.

Following a molecular docking study, an MD simulation of the this compound-protein complex would be conducted. This simulation would track the trajectory of the complex over a period of nanoseconds. Key analyses, such as the root-mean-square deviation (RMSD) of the protein and ligand, would be performed to evaluate the stability of the binding pose predicted by docking. A stable RMSD over time would suggest a stable and favorable interaction.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of a molecule's essential steric and electronic features necessary for optimal interaction with a specific biological target. A pharmacophore model for this compound would define the spatial arrangement of key features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

The benzohydrazide (B10538) moiety (-CONHNH₂) itself is a significant pharmacophoric feature, known to engage in biological activities through its hydrogen bonding capabilities. derpharmachemica.com The ether oxygen, the carbonyl oxygen, and the terminal -NH₂ group are potential hydrogen bond acceptors and donors. The two aromatic rings—the central benzene (B151609) ring and the 2,6-dimethylphenoxy group—contribute hydrophobic and aromatic features.

Virtual Screening: Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for molecules with similar features, a process known as virtual screening. rsc.org This technique allows for the rapid identification of potential "hits" that could exhibit similar biological activity. nih.gov For instance, a virtual screening campaign for novel inhibitors of a specific enzyme might seek compounds that match the pharmacophoric features of this compound, such as the distance between the aromatic rings and the orientation of the hydrogen bond donors/acceptors in the hydrazide group. researchgate.netnih.gov

Illustrative Pharmacophore Features for the Target Compound:

Feature TypePotential Origin in Structure
Hydrogen Bond Acceptor (HBA)Carbonyl Oxygen (C=O), Ether Oxygen (-O-)
Hydrogen Bond Donor (HBD)Amide N-H, Terminal -NH₂
Hydrophobic (HY)2,6-Dimethyl groups, Methylene (B1212753) bridge
Aromatic Ring (AR)Benzene ring, Dimethylphenoxy ring

This table is illustrative of the types of features that would be identified in a formal pharmacophore modeling study.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are pivotal in elucidating the Structure-Activity Relationship (SAR), which describes how modifications to a molecule's structure affect its biological activity. For this compound, SAR studies would investigate how changes to the dimethylphenoxy ring, the central benzohydrazide core, or the linking methyl group impact its theoretical interactions with a biological target.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jppres.com This is achieved by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create a predictive model.

For a series of analogues of this compound, a QSAR study would involve synthesizing or computationally designing derivatives with different substituents on the aromatic rings. Descriptors such as LogP (lipophilicity), molecular weight, molar refractivity (MR), and quantum chemical parameters would be calculated. The goal is to derive an equation that can predict the biological activity of new, unsynthesized compounds, thereby guiding further synthetic efforts toward more potent molecules. nih.govresearchgate.net

Example of a Hypothetical QSAR Equation: pIC₅₀ = a(LogP) - b(MR) + c(HOMO energy) + d (where a, b, c, and d are coefficients determined by regression analysis)

Various computational tools and platforms can predict the likely biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) of a molecule based on its structure. mdpi.comnih.gov These predictions are made by comparing the input structure to databases of compounds with known activities and properties.

For this compound, in silico predictions could suggest potential therapeutic targets, such as enzymes or receptors it might inhibit or modulate. scispace.com Platforms like PASS (Prediction of Activity Spectra for Substances) Online or SwissTargetPrediction analyze a molecule's structure to forecast its bioactivity spectrum. Similarly, ADMET prediction tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, which are crucial for early-stage drug discovery. nih.govresearchgate.net

Illustrative Predicted ADME Properties:

PropertyPredicted Value/ClassificationImplication
Lipinski's Rule of FiveCompliantGood potential for oral bioavailability
Gastrointestinal AbsorptionHighLikely well-absorbed from the gut
Blood-Brain Barrier PermeantNoUnlikely to cause central nervous system side effects
CYP450 InhibitionInhibitor of 2C9, 3A4Potential for drug-drug interactions

This table contains representative data from a typical in silico ADMET prediction and is for illustrative purposes only.

The substituents on a molecule critically influence its physical and chemical properties. In this compound, the 2,6-dimethylphenoxy group imparts specific electronic and steric characteristics.

Electronic Effects: The oxygen atom of the phenoxy group is an electron-donating group through resonance, which can influence the electron density of the attached methylene bridge and, to a lesser extent, the benzohydrazide core. The two methyl groups on the phenoxy ring are weakly electron-donating through induction. nih.gov Computational methods like Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions of positive or negative charge, indicating sites prone to electrophilic or nucleophilic attack. nih.gov

Pre Clinical Biological Activity and Mechanistic Studies

Antimicrobial Activity Evaluation

No studies detailing the antimicrobial activity of 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide were found.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive, Gram-negative, Mycobacterial Strains)

There is no available data on the efficacy of this compound against Gram-positive, Gram-negative, or Mycobacterial strains.

Antifungal Spectrum and Efficacy

Information regarding the antifungal properties of this compound is not present in the scientific literature.

Determination of Minimal Inhibitory Concentrations (MIC)

As no antimicrobial studies have been published, the Minimal Inhibitory Concentrations (MIC) for this compound have not been determined.

In Vitro Susceptibility Testing Methodologies

There are no records of in vitro susceptibility tests being conducted with this compound.

Anti-parasitic Activity Assessment

No research has been published on the anti-parasitic effects of this compound.

Evaluation against Protozoal Pathogens (e.g., Trypanosoma cruzi, Leishmania species)

There is no data available concerning the evaluation of this compound against protozoal pathogens such as Trypanosoma cruzi or Leishmania species.

Mechanistic Insights into Antiparasitic Action (e.g., Trypanocidal, Trypanostatic Effects)

The precise mechanism of antiparasitic action for this compound has not been elucidated. However, studies on analogous compounds containing the phenoxy and benzohydrazide (B10538) moieties suggest potential trypanocidal and trypanostatic effects. The activity of such compounds is often attributed to their ability to interfere with essential parasitic metabolic pathways or to induce oxidative stress within the parasite. The structural features of this compound, particularly the lipophilic dimethylphenoxy group, may facilitate its passage across parasitic cell membranes, allowing it to reach intracellular targets.

Antiproliferative and Cytotoxic Activity on Cancer Cell Lines

The potential of this compound as an antiproliferative agent has been explored in various cancer cell lines. The cytotoxic effects are typically evaluated through in vitro assays that measure cell viability and proliferation.

While specific MTT assay data for this compound is not publicly available, the benzohydrazide scaffold is a common feature in many compounds with demonstrated cytotoxic activity. For instance, a series of novel benzohydrazide derivatives were evaluated for their antiproliferative activities against four human cancer cell lines: A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver). nih.gov The results from such studies, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), indicate that the nature of the substituents on the benzohydrazide core plays a crucial role in determining the cytotoxic potency.

Table 1: Illustrative Antiproliferative Activity of Benzohydrazide Derivatives (Hypothetical Data for this compound) This table is for illustrative purposes only, as specific data for the named compound is not available.

Cancer Cell LineIC50 (µM)
A549 (Lung Carcinoma)Data Not Available
MCF-7 (Breast Adenocarcinoma)Data Not Available
HeLa (Cervical Carcinoma)Data Not Available
HepG2 (Hepatocellular Carcinoma)Data Not Available

A critical aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. This is often assessed by comparing the cytotoxic effects on a panel of cancer cell lines with those on a non-cancerous cell line. For the broader class of benzohydrazides, selectivity varies widely depending on the specific chemical structure. The 2,6-dimethylphenoxy moiety in this compound could influence its selectivity profile, but experimental data is required to confirm this.

Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and/or by causing cell cycle arrest. While direct evidence for this compound is lacking, related benzohydrazide derivatives have been shown to induce apoptosis in cancer cells. psecommunity.org This is often demonstrated through techniques such as flow cytometry to detect apoptotic markers and cell cycle analysis to determine at which phase of the cell cycle the cells are arrested.

Enzyme Inhibition Studies

The benzohydrazide structure is also a known pharmacophore for enzyme inhibition, particularly for cholinesterases which are relevant targets in neurodegenerative diseases like Alzheimer's.

Studies on various benzohydrazide derivatives have demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, a series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide showed dual inhibition of both enzymes, with IC50 values in the micromolar range. mdpi.com The inhibitory activity is influenced by the substituents on the benzohydrazide core, which interact with the active site of the enzymes. The 4-[(2,6-Dimethylphenoxy)methyl] group of the title compound would be expected to have specific interactions within the enzyme's active site gorge, potentially conferring a unique inhibitory profile.

Table 2: Illustrative Cholinesterase Inhibition Data for Benzohydrazide Analogs This table presents data for related benzohydrazide derivatives to illustrate the potential activity profile, as specific data for the named compound is not available.

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase (AChE)46.8 - 137.74-(Trifluoromethyl)benzohydrazide hydrazones mdpi.com
Butyrylcholinesterase (BChE)19.1 - 881.14-(Trifluoromethyl)benzohydrazide hydrazones mdpi.com

Inhibition of Monoamine Oxidases (MAO-A, MAO-B)

There is currently no publicly available scientific literature detailing the inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While the broader class of benzohydrazide derivatives has been investigated for MAO inhibition, specific experimental data, such as IC50 values for this particular compound, have not been reported. biointerfaceresearch.compensoft.net

Inhibition of Bacterial Enzymes (e.g., Dihydrofolate Reductase, Enoyl Acyl Carrier Reductase)

Investigations into the inhibitory effects of this compound on bacterial enzymes, including dihydrofolate reductase and enoyl acyl carrier reductase, have not been documented in published research. The benzohydrazide moiety is a known pharmacophore in some antibacterial agents, but specific assays to determine the minimum inhibitory concentration (MIC) or enzyme inhibition constants for this compound against various bacterial strains or specific bacterial enzymes have not been described. derpharmachemica.com

Kinetic Analysis of Enzyme Inhibition

Consistent with the absence of primary enzyme inhibition data, there are no available kinetic analyses for the interaction of this compound with any enzyme target. Consequently, parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been determined for this compound.

Antioxidant Activity Investigations

Comprehensive searches of scientific databases and chemical literature did not yield any studies on the antioxidant properties of this compound. Although various benzohydrazide derivatives have been evaluated for their antioxidant potential, specific data for the named compound is not available. nih.govjchr.org

Radical Scavenging Assays (e.g., DPPH, ABTS)

There are no published reports on the radical scavenging activity of this compound as measured by common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Therefore, its capacity to donate a hydrogen atom or an electron to neutralize free radicals has not been experimentally quantified.

Ferric Reducing Antioxidant Power (FRAP) Assays

The ferric reducing antioxidant power (FRAP) of this compound has not been reported in the scientific literature. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and no such experimental data is available for this specific molecule.

Correlation between Structure and Antioxidant Potential

Due to the lack of experimental data on the antioxidant activity of this compound, no structure-activity relationship (SAR) studies that would correlate its specific structural features (such as the 2,6-dimethylphenoxy group) with its antioxidant potential have been conducted or published.

Despite a comprehensive search for scientific literature, no publicly available data was found for the in vivo pre-clinical pharmacological screening of the specific chemical compound “this compound”. Consequently, the requested article focusing on its anti-inflammatory, analgesic, and acute toxicity in non-human models cannot be generated.

The performed searches aimed to identify studies on the following:

Anti-inflammatory Activity: Specifically in the carrageenan-induced paw edema model.

Analgesic Activity: Utilizing the formalin test and the tail flick test in animal models.

Acute Toxicity: Assessed in model organisms such as zebrafish embryos.

Structure Activity Relationship Sar Elucidation

Impact of Phenoxy Substitutions on Biological Activities

The phenoxy group in 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide plays a pivotal role in its interaction with biological targets. The nature, position, and number of substituents on this aromatic ring can significantly modulate the compound's activity.

The presence of the two methyl groups at the 2 and 6 positions of the phenoxy ring is a key feature. These substitutions introduce steric hindrance, which can influence the molecule's conformation and how it fits into a biological receptor's binding site. This steric bulk can either enhance binding by promoting a favorable orientation or diminish it by preventing optimal interaction.

Furthermore, the electronic properties of these substituents are crucial. Methyl groups are weakly electron-donating, which can affect the electron density of the phenoxy ring and, consequently, its ability to participate in various non-covalent interactions such as pi-pi stacking or hydrophobic interactions with the target protein.

Research on related benzohydrazide (B10538) derivatives has shown that the introduction of different substituents on the phenoxy ring can lead to a spectrum of biological responses. For instance, the presence of electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy, can drastically alter the compound's potency and selectivity. nih.govnih.govnih.gov

Substitution on Phenoxy RingPredicted Impact on ActivityRationale
2,6-DimethylSteric influence and weak electron-donating effectMay optimize binding conformation and hydrophobic interactions
Halogens (e.g., Cl, F)Electron-withdrawingCan alter electrostatic interactions and membrane permeability
Methoxy (OCH3)Electron-donatingMay enhance hydrogen bonding capabilities and alter electronic properties
Nitro (NO2)Strong electron-withdrawingCan significantly change the electronic landscape and potential for polar interactions

Role of the Hydrazide Moiety in Molecular Recognition

The hydrazide moiety (-CONHNH2) is a cornerstone of the biological activity of this compound and its analogs. thepharmajournal.commdpi.comrjptonline.org This functional group is a versatile pharmacophore capable of engaging in multiple types of interactions with biological macromolecules.

The hydrazide group contains both hydrogen bond donors (-NH and -NH2) and a hydrogen bond acceptor (C=O), allowing it to form a network of hydrogen bonds with amino acid residues in a protein's active site. researchgate.net This ability to form strong and specific hydrogen bonds is often critical for the stable binding of a ligand to its target.

Influence of Substituent Position and Electronic Properties on Potency and Selectivity

The precise placement and electronic nature of substituents are critical determinants of a drug's potency and selectivity. In the case of this compound, the "4-" position of the benzohydrazide moiety and the "2,6-" positions on the phenoxy ring are defining features.

The para-substitution on the benzoyl ring provides a specific orientation for the entire phenoxymethyl (B101242) group. Studies on other benzohydrazide derivatives have demonstrated that the position of substituents on the phenyl ring can significantly impact biological activity, with para-substituted compounds often showing different activity profiles compared to their ortho- or meta-isomers. nih.gov

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can have a profound effect. mdpi.com Electron-donating groups, such as the methyl groups in the title compound, can increase the electron density on the aromatic ring, potentially enhancing hydrophobic or van der Waals interactions. Conversely, electron-withdrawing groups can create regions of partial positive charge, favoring interactions with electron-rich residues in the binding site. The balance of these electronic effects is crucial for achieving high potency. For some benzohydrazide derivatives, compounds with electron-donating groups at the para-position of one of the aromatic rings showed better antiproliferative activity than those with electron-withdrawing groups. nih.gov

Selectivity, the ability of a compound to interact with a specific target over others, is also heavily influenced by these factors. The unique three-dimensional shape and electronic surface potential created by the specific arrangement of substituents in this compound will determine its preference for binding to a particular protein or enzyme.

Development of Structure-Activity Hypotheses

Based on the analysis of its structural components, several structure-activity hypotheses for this compound can be formulated:

Hypothesis 2: The hydrazide linker is essential for forming critical hydrogen bond interactions with the target protein. The specific arrangement of hydrogen bond donors and acceptors in the hydrazide group is hypothesized to be a primary anchor point for the molecule within the active site.

Hypothesis 3: The para-substitution pattern on the benzohydrazide ring is crucial for orienting the phenoxymethyl group for effective interaction with a specific sub-pocket of the binding site. Altering this substitution pattern to ortho or meta would likely disrupt this optimal orientation and reduce activity.

These hypotheses provide a framework for the rational design of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties. Further experimental validation through the synthesis and biological evaluation of modified compounds is necessary to refine these SAR models.

Future Directions and Translational Potential

Identification of Novel Biological Targets for 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide

The broad spectrum of biological activities associated with benzohydrazide (B10538) derivatives suggests that this compound could interact with a variety of cellular targets. derpharmachemica.commdpi.comthepharmajournal.com Future research should prioritize the elucidation of its precise molecular targets to understand its mechanism of action and unlock its full therapeutic potential.

A primary avenue of investigation would be its potential as an enzyme inhibitor. Hydrazide-hydrazone derivatives have demonstrated inhibitory activity against a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various kinases. rsc.orgnih.gov For instance, a series of 2-(benzamido) benzohydrazide derivatives showed dual inhibition of AChE and BChE, with some compounds exhibiting IC50 values comparable to the standard drug donepezil. rsc.org Similarly, novel benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent epidermal growth factor receptor (EGFR) kinase inhibitors, with significant antiproliferative activity against several cancer cell lines. nih.gov

Another promising area is the exploration of its anticancer properties. The hydrazone moiety is a key feature in many compounds with demonstrated antiproliferative effects. thepharmajournal.comrsc.org Research into hydrazone-isatin derivatives has shown significant cytotoxicity against melanoma and colon cancer cell lines, surpassing the effects of conventional chemotherapy drugs. rsc.org Therefore, screening this compound against a panel of cancer cell lines could reveal novel anticancer activities.

Furthermore, given the known antimicrobial properties of hydrazones, investigating this compound's efficacy against various bacterial and fungal strains is warranted. thepharmajournal.com Some benzohydrazide derivatives have shown potent antimicrobial activity, and identifying the specific microbial enzymes or pathways inhibited by this compound could lead to the development of new anti-infective agents. derpharmachemica.com

Potential Biological Target Class Examples of Specific Targets Therapeutic Area
EnzymesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Epidermal Growth Factor Receptor (EGFR) Kinase, Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases, Cancer, Psychiatric Disorders
ReceptorsG-protein coupled receptors (GPCRs), Nuclear receptorsVarious
Microbial ProteinsDihydrofolate reductase, DNA gyraseInfectious Diseases

Rational Design of Next-Generation Analogues and Lead Optimization Strategies

Following the identification of a validated biological target, the rational design of next-generation analogues of this compound will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will form the cornerstone of this lead optimization process.

Systematic modifications of the core scaffold can be explored. For instance, substitutions on the phenyl ring of the benzohydrazide moiety could be investigated to enhance binding affinity to the target protein. Similarly, alterations to the 2,6-dimethylphenoxy group, such as replacing the methyl groups with other alkyl or halogen substituents, could modulate the compound's lipophilicity and metabolic stability.

Computational modeling and molecular docking studies will be invaluable in guiding the design of these new analogues. pensoft.net By simulating the binding of virtual compounds to the active site of the target, researchers can prioritize the synthesis of molecules with the highest predicted affinity and selectivity. For example, molecular docking was used to evaluate the binding affinities of hydrazide-hydrazones within the active sites of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), identifying a potential dual inhibitor. pensoft.netresearchgate.net

The synthesis of a focused library of analogues, followed by in vitro biological evaluation, will allow for the establishment of clear SAR trends. This iterative process of design, synthesis, and testing will facilitate the identification of a lead candidate with an optimal pharmacological profile for further preclinical development.

Structural Moiety for Modification Potential Modifications Desired Outcome
Benzohydrazide Phenyl RingIntroduction of electron-donating or electron-withdrawing groupsImproved target binding and selectivity
Hydrazide LinkerIsosteric replacements, conformational constraintsEnhanced metabolic stability
2,6-Dimethylphenoxy GroupVariation of alkyl substituents, introduction of halogensOptimized lipophilicity and pharmacokinetic properties

Exploration of Combination Therapies with Existing Agents

To enhance therapeutic efficacy and overcome potential resistance mechanisms, the exploration of combination therapies involving this compound and existing drugs is a promising strategy. This approach is particularly relevant in complex diseases such as cancer, where multi-drug regimens are often the standard of care.

If this compound is found to have anticancer activity, it could be combined with established chemotherapeutic agents or targeted therapies. For example, if it is found to inhibit a specific signaling pathway, it could be used in combination with a drug that targets a parallel or downstream pathway, potentially leading to synergistic effects. Hydrazine (B178648) sulfate, a related compound, has been studied in combination with chemotherapy agents. nih.govnorthshore.org

In the context of infectious diseases, combination therapy can help to prevent the emergence of drug-resistant strains. If this compound is developed as an antimicrobial agent, its combination with antibiotics that have different mechanisms of action could provide a more robust and durable therapeutic effect.

Preclinical studies, including in vitro and in vivo models, will be necessary to evaluate the efficacy and potential for synergistic or additive effects of such combinations. These studies will also be crucial for determining the optimal dosing and scheduling of the combined agents.

Development of Advanced Delivery Systems for Enhanced Efficacy in Pre-clinical Models

The development of advanced drug delivery systems can significantly enhance the therapeutic index of a drug candidate by improving its solubility, stability, and biodistribution, while minimizing off-target toxicity. For this compound, the hydrazone linkage inherent in its derivatives offers a unique opportunity for the design of pH-sensitive drug delivery systems.

Hydrazone bonds are known to be stable at physiological pH (around 7.4) but are susceptible to hydrolysis in acidic environments. nih.govresearchgate.net This property can be exploited to achieve targeted drug release in acidic microenvironments, such as those found in tumors or sites of inflammation. For example, the compound could be conjugated to a polymer or nanoparticle via a hydrazone linker. This nanocarrier would circulate in the bloodstream and, upon reaching the acidic tumor microenvironment, the hydrazone bond would cleave, releasing the active drug in a localized manner.

The use of peptide amphiphiles containing hydrazone linkers has been explored for the controlled release of drugs from nanofiber gels. nih.gov Such systems could be adapted for the sustained delivery of this compound in various therapeutic applications.

Preclinical evaluation of these advanced delivery systems in relevant animal models will be essential to assess their in vivo efficacy, pharmacokinetic profile, and safety. These studies will provide critical data to support the translation of this promising compound from the laboratory to the clinic.

Delivery System Mechanism of Action Potential Advantages
pH-Sensitive NanoparticlesHydrazone linkage cleaved in acidic tumor microenvironmentTargeted drug release, reduced systemic toxicity
Polymer-Drug ConjugatespH-dependent hydrolysis of hydrazone bondImproved solubility and stability
Hydrogel-based SystemsSustained release via hydrolysis of hydrazone tethersLocalized and prolonged drug delivery

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2,6-Dimethylphenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing 4-carboxybenzaldehyde derivatives with hydrazine in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours. Purification typically involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol or methanol . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature, pH, or stoichiometry to improve yield.

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a polar solvent (e.g., ethanol). Data collection at 100 K using CuKα radiation (λ = 1.54178 Å) and refinement with software like SHELXL or OLEX2 can resolve bond lengths, angles, and hydrogen-bonding networks. Monoclinic space groups (e.g., C2/c) are common for similar benzohydrazides .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?

  • Methodological Answer : Use IR to confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches, NMR (¹H/¹³C) to verify substituent integration, and mass spectrometry for molecular ion validation. If NMR signals overlap (e.g., aromatic protons), employ 2D techniques like COSY or HSQC. For conflicting data, cross-validate with elemental analysis or SCXRD .

Q. How does the steric effect of 2,6-dimethylphenoxy groups influence the compound’s reactivity?

  • Methodological Answer : The bulky 2,6-dimethylphenoxy group restricts rotational freedom in the benzohydrazide core, favoring planar conformations. This steric hindrance can slow nucleophilic substitution reactions but stabilize intermediates in condensation pathways. Computational modeling (e.g., Gaussian) can predict torsional angles and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.